molecular formula C14H14FNO B1357537 4-(3,4-Dimethylphenoxy)-3-fluoroaniline CAS No. 937597-99-4

4-(3,4-Dimethylphenoxy)-3-fluoroaniline

Cat. No. B1357537
M. Wt: 231.26 g/mol
InChI Key: QQGJJWPKIIZNMH-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can be done through experimental methods or by using known reaction mechanisms.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Nonlinear Optical Materials

4-(3,4-Dimethylphenoxy)-3-fluoroaniline and its derivatives have been investigated for their potential in nonlinear optical (NLO) materials. Research by Boese et al. (2002) focused on the crystal structures of compounds related to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, emphasizing their application in octupolar NLO materials. These structures are notable for their C–H...F and C–H...π hydrogen bonds and the presence of dimeric Piedfort Units (PU), forming elaborate two-dimensional networks. This study's findings contribute to understanding the noncentrosymmetric nature of such compounds, essential for NLO applications (Boese et al., 2002).

Potential Pesticides

Compounds similar to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline have been characterized as potential pesticides. Olszewska et al. (2011) conducted X-ray powder diffraction studies on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, revealing important structural insights for their use as pesticides. These findings open avenues for developing new pesticide formulations using derivatives of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline (Olszewska et al., 2011).

Synthesis of Aryl- and Alkylanilines

The compound's derivatives play a crucial role in synthesizing aryl- and alkylanilines. Research by Fagnoni et al. (1999) demonstrated that irradiation of haloanilines, similar in structure to 4-(3,4-Dimethylphenoxy)-3-fluoroaniline, leads to heterolytic dehalogenation, forming various aniline derivatives. These findings are significant for developing new synthetic pathways in organic chemistry (Fagnoni et al., 1999).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline have been used as fluorogenic labeling reagents. Gatti et al. (1997) explored the use of such compounds in HPLC-fluorescence determination of chlorophenols in pharmaceuticals. This application is crucial for developing sensitive and selective analytical methods for pharmaceutical analysis (Gatti et al., 1997).

Fluorescent Molecular Probes

4-(3,4-Dimethylphenoxy)-3-fluoroaniline derivatives have been studied for their use as fluorescent molecular probes. Diwu et al. (1997) synthesized compounds exhibiting strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological and environmental applications (Diwu et al., 1997).

Safety And Hazards

Information on safety and hazards can often be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could be made.


For a specific compound like “4-(3,4-Dimethylphenoxy)-3-fluoroaniline”, you would need to look up these details in scientific literature or databases. If you’re doing this as part of a research project, I would recommend consulting with a mentor or someone with expertise in chemistry. They can provide guidance and help you interpret the information you find.


properties

IUPAC Name

4-(3,4-dimethylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGJJWPKIIZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261626
Record name 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenoxy)-3-fluoroaniline

CAS RN

937597-99-4
Record name 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethylphenoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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